molecular formula C22H21ClN4O B3402014 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine CAS No. 1049216-24-1

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine

Cat. No.: B3402014
CAS No.: 1049216-24-1
M. Wt: 392.9 g/mol
InChI Key: OTLYERBNBHCBCZ-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with piperazine to form the intermediate 4-(2-chlorobenzoyl)piperazine. This intermediate is then reacted with 6-(4-methylphenyl)pyridazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the piperazine or pyridazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds such as pyridazinone share a similar core structure and exhibit a range of biological activities.

    Piperazine Derivatives: These compounds, including those with different substituents on the piperazine ring, are widely studied for their pharmacological properties.

Uniqueness

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorobenzoyl group with a piperazine and pyridazine ring system sets it apart from other similar compounds .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYERBNBHCBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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